1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine
CAS No.:
Cat. No.: VC13268011
Molecular Formula: C14H17N5O
Molecular Weight: 271.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N5O |
|---|---|
| Molecular Weight | 271.32 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine |
| Standard InChI | InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H3,15,16,17,18,19) |
| Standard InChI Key | OCSYLDRRDZUXOP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C |
Introduction
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine is a complex organic compound that combines a guanidine group with a pyrimidine ring and a methoxyphenyl moiety. Its molecular formula is C14H17N5O, and it has a molecular weight of approximately 271.32 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Synthesis and Preparation
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine typically involves multi-step organic reactions. These processes often start with the preparation of the pyrimidine core, followed by the introduction of the guanidine and methoxyphenyl groups. Specific conditions and reagents can vary, but the goal is to optimize yield and purity.
Biological Activities and Applications
Research on 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine suggests potential biological activities, including interactions with enzymes and nucleic acids. The guanidine moiety can form hydrogen bonds and electrostatic interactions with negatively charged groups in proteins and nucleic acids, which may lead to inhibitory effects on enzymatic activity and nucleic acid function.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent due to biological interactions |
| Organic Synthesis | Model compound for studying guanidine and pyrimidine chemistry |
Interaction Studies
Interaction studies with biological molecules are crucial for understanding the mechanisms of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine. Techniques such as spectroscopy and molecular modeling are employed to elucidate how this compound interacts with enzymes and nucleic acids.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine, including variations in the substituents attached to the guanidine group. These differences can affect biological activity and pharmacokinetic properties.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine | Contains a benzyl group instead of methoxyphenyl | Variability in substituents affects biological activity |
| 1-(2-Methylbenzyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | Substituted with a methylbenzyl group | Potentially different pharmacokinetics |
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